molecular formula C30H29N5O2 B14976389 2-[(4-Benzhydrylpiperazino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one

2-[(4-Benzhydrylpiperazino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one

Cat. No.: B14976389
M. Wt: 491.6 g/mol
InChI Key: LPEZBVGMCYDBPL-UHFFFAOYSA-N
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Description

2-[(4-Benzhydrylpiperazino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[1,2-A]pyrrolo[2,3-D]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Benzhydrylpiperazino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method ensures the formation of the pyrido[1,2-A]pyrrolo[2,3-D]pyrimidine core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Benzhydrylpiperazino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(4-Benzhydrylpiperazino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Benzhydrylpiperazino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition disrupts the phosphorylation of key substrates involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Benzhydrylpiperazino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is unique due to its specific structural features and potent inhibitory activity against CDK2/cyclin A2. This makes it a promising candidate for further development as an anti-cancer agent.

Properties

Molecular Formula

C30H29N5O2

Molecular Weight

491.6 g/mol

IUPAC Name

5-(4-benzhydrylpiperazine-1-carbonyl)-6,10-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one

InChI

InChI=1S/C30H29N5O2/c1-21-10-9-15-35-27(21)31-28-24(29(35)36)20-25(32(28)2)30(37)34-18-16-33(17-19-34)26(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-15,20,26H,16-19H2,1-2H3

InChI Key

LPEZBVGMCYDBPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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